molecular formula C14H20N6O3 B2742589 Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate CAS No. 1354528-55-4

Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2742589
CAS RN: 1354528-55-4
M. Wt: 320.353
InChI Key: RLCWPEPSNSRIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Research

Compounds structurally related to "Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate" have been studied for their cardiovascular effects. For instance, a study on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structures with tert-butyl groups, showed promising coronary vasodilating and antihypertensive activities, indicating potential use in cardiovascular drug development (Sato et al., 1980).

Anticancer Research

Another area of application is in anticancer research. Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, sharing a common motif with the tert-butyl carbamate group, have shown activity against P388 lymphocytic leukemia, highlighting their potential as anticancer agents (Anderson et al., 1988).

Synthetic Chemistry and Drug Design

Research on tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines and similar structures has contributed to synthetic chemistry, particularly in drug design and discovery. For example, studies have explored the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which could serve as intermediates for developing novel therapeutic agents (Ivanov et al., 2017).

Neuropharmacology

A compound with a tert-butyl group and a pyrazolo[1,5-d][1,2,4]triazine structure was identified as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, suggesting its use in enhancing cognitive performance without the side effects common to nonselective GABA(A) inverse agonists. This highlights its potential application in treating cognitive disorders (Chambers et al., 2004).

Organic Synthesis and Material Science

Research also extends into organic synthesis and material science, where related compounds are used to develop new synthetic routes or materials. For instance, tert-butyl carbamate derivatives have been utilized in the synthesis of complex organic molecules and in studying reactivity patterns that are relevant to pharmaceutical chemistry and material science (Ragnarsson et al., 2001).

properties

IUPAC Name

tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)16-9-4-6-19(8-9)10-11-17-18-12(21)20(11)7-5-15-10/h5,7,9H,4,6,8H2,1-3H3,(H,16,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCWPEPSNSRIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.